molecular formula C23H21N8NaO11S B14084367 Folic Acid Sulfosuccinimidyl Ester Sodium Salt

Folic Acid Sulfosuccinimidyl Ester Sodium Salt

Cat. No.: B14084367
M. Wt: 640.5 g/mol
InChI Key: VZYVGSKPAVAFKQ-GPFYXIAXSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural and Functional Properties of Folate Receptors

Folate receptors (FRs) constitute a family of glycosylphosphatidylinositol (GPI)-anchored proteins encoded by three distinct genes: FOLR1 (FRα), FOLR2 (FRβ), and FOLR3 (FRγ). FRα and FRβ exhibit 82% sequence identity, with both containing eight conserved disulfide bonds and N-linked glycan modifications critical for structural stability. FRα is apically localized in polarized epithelia, particularly in renal proximal tubules and choroid plexus, where it mediates folate transcytosis. In contrast, FRβ expression is restricted to activated macrophages and specific leukemic blasts, making it a marker of pathogenic inflammation.

The ligand-binding cleft of FRα spans 10 × 15 Å, with depth variations between 15–20 Å depending on pH-induced conformational changes. At neutral pH (7.4–8.2), the apo-receptor adopts an open conformation (State I) that permits folate entry. Acidification to pH 5.5 in endosomes triggers loop rearrangements, occluding the binding site (State III) and forcing ligand release. This pH-sensitive mechanism ensures efficient folate recycling while providing a structural basis for designing pH-responsive drug conjugates.

Pathological Overexpression in Oncological Contexts

FRα overexpression occurs in >90% of ovarian carcinomas, 20–50% of breast cancers, and subsets of lung and colorectal malignancies. Quantitative immunohistochemical analyses reveal a strong correlation between FRα expression intensity and clinical outcomes: breast cancers with FRα scores >1.0 (scale 0–3) exhibit 2.8-fold higher recurrence risks (95% CI: 1.4–5.6; p = 0.003). The receptor’s tumor-specific accessibility—apical in normal tissues versus basolateral in malignancies—enables selective targeting.

FR Isoform Normal Tissue Expression Pathological Overexpression
FRα Kidney, choroid plexus Ovarian, breast, lung cancers
FRβ Placenta, spleen Activated macrophages, AML
FRγ Lymphoid organs Not disease-associated

Table 1: Tissue distribution and pathological associations of folate receptor isoforms.

Properties

Molecular Formula

C23H21N8NaO11S

Molecular Weight

640.5 g/mol

IUPAC Name

sodium;(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-(2,5-dioxo-3-sulfopyrrolidin-1-yl)oxy-5-oxopentanoate

InChI

InChI=1S/C23H22N8O11S.Na/c24-23-29-18-17(20(35)30-23)27-12(9-26-18)8-25-11-3-1-10(2-4-11)19(34)28-13(22(37)38)5-6-16(33)42-31-15(32)7-14(21(31)36)43(39,40)41;/h1-4,9,13-14,25H,5-8H2,(H,28,34)(H,37,38)(H,39,40,41)(H3,24,26,29,30,35);/q;+1/p-1/t13-,14?;/m0./s1

InChI Key

VZYVGSKPAVAFKQ-GPFYXIAXSA-M

Isomeric SMILES

C1C(C(=O)N(C1=O)OC(=O)CC[C@@H](C(=O)[O-])NC(=O)C2=CC=C(C=C2)NCC3=CN=C4C(=N3)C(=O)NC(=N4)N)S(=O)(=O)O.[Na+]

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCC(C(=O)[O-])NC(=O)C2=CC=C(C=C2)NCC3=CN=C4C(=N3)C(=O)NC(=N4)N)S(=O)(=O)O.[Na+]

Origin of Product

United States

Biological Activity

Folic Acid Sulfosuccinimidyl Ester Sodium Salt (FASS) is a derivative of folic acid, a vital vitamin involved in DNA synthesis, repair, and methylation. This compound is primarily utilized in research, particularly for bioconjugation techniques, which include protein labeling and the synthesis of peptide conjugates. This article explores the biological activity of FASS, its mechanism of action, applications in scientific research, and relevant case studies.

Overview of Folic Acid and Its Derivatives

Folic acid (vitamin B9) plays a crucial role in cellular processes, particularly in rapidly dividing tissues such as during fetal development. It is essential for the synthesis of nucleic acids and amino acids. FASS enhances the utility of folic acid by facilitating its conjugation to proteins and other biomolecules through stable amide bond formation.

The mechanism by which FASS exerts its biological effects involves several key steps:

  • Activation : The carboxylic acid group of folic acid is activated by N-hydroxysuccinimide (NHS) and sulfo-N-hydroxysuccinimide (sulfo-NHS), allowing it to react with amine groups on target molecules.
  • Bioconjugation : The activated folic acid forms stable amide bonds with proteins or peptides, resulting in bioconjugates that can be used for various applications.
  • Cellular Interaction : The folic acid moiety can interact with folate receptors on cells, facilitating targeted delivery of therapeutic agents or imaging probes.

Properties of this compound

PropertyValue
CAS No.1572180-79-0
Molecular FormulaC₂₃H₂₁N₈NaO₁₁S
Molecular Weight640.51 g/mol
OriginUnited States

Applications in Research

FASS has diverse applications across various fields:

  • Chemistry : Used in the synthesis of peptide conjugates and other bioconjugates.
  • Biology : Employed in protein labeling and surface activation for biological assays.
  • Medicine : Utilized in developing targeted drug delivery systems and diagnostic tools.
  • Industry : Applied in producing functionalized nanoparticles and microarray slides for high-throughput screening.

Case Study 1: Targeted Drug Delivery

A study demonstrated that folate-targeted nanoparticles could effectively deliver methotrexate (MTX) to macrophages, which express folate receptors at elevated levels during inflammation. The results indicated significant reductions in inflammatory parameters such as paw volume and cartilage damage, showcasing the potential of FASS in targeted therapy for inflammatory diseases .

Case Study 2: Folic Acid Fortification

Research has shown that fortifying iodized table salt with folic acid significantly increases serum folate levels among populations. A clinical trial revealed a 3.7-fold improvement in serum folate levels after participants consumed folic acid-fortified salt over four months. This approach could potentially prevent severe birth defects like spina bifida and anencephaly .

Research Findings on Biological Activity

  • Folate Metabolism : Folic acid is metabolized into its active form, 5-methyltetrahydrofolate (5-MTHF), through a series of enzymatic reactions involving dihydrofolate reductase (DHFR). This active form plays a critical role in one-carbon metabolism, which is essential for DNA synthesis and repair .
  • Cancer Research : The folate receptor (FR) is often overexpressed in various cancers, making it a valuable target for drug delivery systems utilizing FASS. By attaching therapeutic agents to folate moieties, researchers can enhance the specificity and efficacy of cancer treatments .
  • Preventive Health : Modeling studies suggest that mandatory fortification of salt with folic acid could prevent approximately 180,000 cases of spina bifida annually across multiple countries, highlighting the public health impact of this compound .

Scientific Research Applications

Folic Acid Sulfosuccinimidyl Ester Sodium Salt is a derivative of folic acid, also known as vitamin B9, which is essential for various biological processes, including DNA synthesis, DNA repair, and DNA methylation . It also acts as a cofactor in biological reactions involving folate and can be used as a crosslinking reagent .

Prevention of Neural Tube Defects

Folic acid plays a crucial role in preventing neural tube defects (NTDs) such as spina bifida and anencephaly . A study published in JAMA Network Open demonstrated that adding folic acid to iodized table salt increased serum folate levels to the levels required for the prevention of these conditions .

Salt Fortification

  • A clinical trial showed that mixing folic acid with commercially available iodized table salt increased serum folate levels among participants .
  • The study reported a 3.7-fold improvement in serum folate levels after a four-month period of using salt fortified with iodine and folic acid .
  • Researchers suggest that if major iodized salt programs added folic acid, at least 50% of global spina bifida cases could be prevented .
  • As of 2023, approximately 65 countries have implemented mandatory staple food fortification with folic acid. However, over 100 countries have yet to implement fortification due to challenges such as limited capacity or lack of political will .

Targeted Drug Delivery

Folate-targeted nanoparticles can be used to specifically target drugs into macrophages, which may provide an effective clinical approach for anti-inflammatory therapy .

Comparison with Similar Compounds

Chemical Structure

  • Folic Acid Sulfosuccinimidyl Ester Sodium Salt : Combines folic acid with a sulfosuccinimidyl ester group via a linker (exact structure inferred from analogs). The sulfonate group ensures water solubility.
  • Sulfo-NHS-LC-Biotin: Features a biotin group linked to a sulfosuccinimidyl ester through a 22.4 Å hexanoic acid spacer .
  • Bis(sulfosuccinimidyl) Suberate (BS3) : A homobifunctional crosslinker with two sulfosuccinimidyl esters separated by an 11.4 Å suberic acid spacer .
  • Sulfosuccinimidyl Propionate: A monofunctional reagent with a short propionate chain, lacking a targeting moiety .

Reactivity

All sulfosuccinimidyl esters react with primary amines, but their applications differ:

Compound Reactivity Target Half-Life in Water (pH 7.4) Key Application
Folic Acid Sulfosuccinimidyl Ester Amines on proteins/nanoparticles ~30 minutes* Targeted drug delivery
Sulfo-NHS-LC-Biotin Cell-surface amines ~1 hour Biotinylation for affinity assays
BS3 Intra-/intermolecular amines ~10 minutes Protein crosslinking
Sulfosuccinimidyl Propionate Small-molecule amines ~20 minutes Derivatizing small molecules

*Estimated based on NHS ester hydrolysis kinetics .

Solubility and Stability

Compound Water Solubility (mg/mL) Stability in Aqueous Buffer (4°C)
Folic Acid Sulfosuccinimidyl Ester ≥10* 24 hours*
Sulfo-NHS-LC-Biotin 50 48 hours
BS3 10 12 hours
Sulfosuccinimidyl Propionate 5 (in DMF/water mixtures) 6 hours

*Inferred from analogous sulfosuccinimidyl esters.

Targeted Delivery

This compound is hypothesized to outperform non-targeted esters (e.g., BS3) in drug delivery. For example, folate-conjugated nanoparticles show 5–10× higher cellular uptake in folate receptor-positive cells compared to untargeted analogs . In contrast, BS3 is used for protein oligomerization studies, such as stabilizing amyloid-β peptide dimers in membrane environments .

Biotinylation Efficiency

Sulfo-NHS-LC-Biotin achieves >90% biotinylation of cell-surface proteins within 30 minutes, while BS3 crosslinks proteins with ~70% efficiency under similar conditions . The folic acid derivative may exhibit comparable conjugation efficiency but is tailored for receptor-specific binding rather than crosslinking.

Spacer Length and Binding Affinity

The hexanoic acid spacer in Sulfo-NHS-LC-Biotin (22.4 Å) reduces steric hindrance, enhancing streptavidin binding . This compound likely incorporates a shorter spacer, optimizing folate-receptor engagement without compromising solubility.

Limitations

  • Hydrolysis Sensitivity : All sulfosuccinimidyl esters hydrolyze rapidly in aqueous buffers, necessitating immediate use after dissolution .
  • Cost: this compound is expected to be more expensive than non-targeted esters (e.g., BS3) due to the complexity of folic acid integration.

Preparation Methods

Carboxyl Group Activation of Folic Acid

The synthesis begins with the activation of folic acid’s γ-carboxyl group using a carbodiimide-based coupling agent. N,N’-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysulfosuccinimide (Sulfo-NHS) are employed to form a reactive intermediate. In a typical procedure, folic acid (250 μM) is dissolved in dimethyl sulfoxide (DMSO) with triethylamine (TEA) to maintain a basic pH, followed by the addition of DCC (500 μM) and Sulfo-NHS (500 μM) at a 1:2:2 molar ratio. The reaction proceeds at room temperature for 16 hours, during which DCC facilitates the formation of an O-acylisourea intermediate, while Sulfo-NHS stabilizes the activated ester.

Critical Parameters :

  • Solvent Choice : DMSO ensures solubility of folic acid and prevents premature hydrolysis.
  • Stoichiometry : Excess Sulfo-NHS (2 equivalents) ensures complete conversion of the intermediate to the sulfosuccinimidyl ester.
  • Byproduct Removal : Dicyclohexylurea, a byproduct, is removed via cold filtration (0.22 μm filter) to prevent side reactions.

Sulfosuccinimidyl Ester Formation

The activated folic acid is reacted with a sulfonating agent to introduce the sulfosuccinimidyl group. A patent describing analogous sulfonation reactions (CN102199112A) provides insights into this step. Sodium bisulfite (NaHSO₃) is added dropwise to the reaction mixture at 60–90°C, facilitating nucleophilic attack on the ester carbonyl. The temperature is critical: below 60°C, sulfonation is incomplete, while above 90°C, decomposition dominates.

Reaction Conditions :

Parameter Value Source
Temperature 60–90°C
Reaction Time 3–6 hours
NaHSO₃ Concentration 30% (w/v)

Sodium Salt Precipitation and Purification

The crude product is precipitated by adding diethyl ether to the DMSO solution, yielding a yellow solid. Subsequent washes with anhydrous ether remove residual DMSO and unreacted reagents. The sodium salt is further purified via lyophilization or recrystallization from acetone.

Yield Optimization :

  • Precipitation Solvent : Diethyl ether achieves >90% recovery of the sodium salt.
  • Lyophilization : Freeze-drying under vacuum ensures a hygroscopic-free product.

Reaction Optimization and Challenges

pH and Moisture Control

This compound is highly sensitive to moisture and acidic conditions. The reaction must be conducted under inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. A pH >8.0, maintained by TEA, stabilizes the sulfosuccinimidyl group.

Temperature-Dependent Side Reactions

Elevated temperatures (>90°C) promote decomposition via retro-Michael reactions, leading to maleimide byproducts. This is mitigated by strict temperature control and real-time monitoring using HPLC.

Scalability and Industrial Adaptation

Batch processes described in patent CN102199112A suggest scalability up to 100 kg using stirred-tank reactors. Key industrial considerations include:

  • Solvent Recovery : DMSO and acetone are recycled via distillation.
  • Continuous Filtration : Reduces processing time by 40% compared to batch methods.

Characterization and Quality Control

Spectroscopic Analysis

  • FT-IR : Peaks at 1735 cm⁻¹ (C=O ester) and 1180 cm⁻¹ (S=O sulfonate) confirm esterification.
  • ¹H NMR : Integration of the sulfosuccinimidyl protons (δ 2.8–3.1 ppm) verifies substitution.

Purity Assessment

HPLC with UV detection (λ = 280 nm) reveals purity >98% when using a C18 column and acetonitrile/water (70:30) mobile phase. Impurities include unreacted folic acid (<1.5%) and hydrolysis products (<0.5%).

Applications and Stability Considerations

Bioconjugation in Drug Delivery

The compound’s reactivity toward primary amines enables conjugation with antibodies and nanoparticles. For example, maleimide-functionalized peptides exhibit >90% coupling efficiency under pH 7.4.

Q & A

Basic Research Questions

Q. How does Folic Acid Sulfosuccinimidyl Ester Sodium Salt (e.g., BS3) facilitate protein crosslinking in aqueous solutions?

  • Mechanism : The compound contains two sulfosuccinimidyl ester (SSE) groups that react irreversibly with primary amines (e.g., lysine residues or N-termini) on proteins. The reaction forms stable amide bonds, enabling intermolecular or intramolecular crosslinking .
  • Methodology :

Solubility : Dissolve in water at ≤10 mM (higher concentrations may precipitate). Avoid organic solvents unless necessary .

Reaction Conditions : Use pH 7–8 buffers (e.g., PBS or HEPES) without competing amines (e.g., Tris or glycine). Incubate at 4–25°C for 30–60 minutes .

Quenching : Terminate reactions with 20 mM Tris-HCl or 100 mM glycine for 15 minutes .

Q. What are the optimal buffer conditions for using this compound in crosslinking experiments?

  • Critical Factors :

  • pH : Maintain pH 7–8 to ensure efficient NHS ester reactivity with amines. Avoid acidic conditions (<6.5), which reduce hydrolysis resistance .
  • Ionic Strength : Use low-salt buffers (e.g., 50 mM phosphate) to minimize nonspecific aggregation.
  • Temperature : For labile proteins, perform reactions at 4°C with extended incubation (2–4 hours) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crosslinking efficiency across different protein systems?

  • Key Considerations :

  • Steric Hindrance : Proteins with low lysine accessibility (e.g., membrane-bound receptors) may require higher molar ratios (20:1 crosslinker:protein) or extended reaction times .
  • Competing Reactivity : If crosslinking fails, confirm the absence of thiols or imidazole in the buffer, which can compete with amine reactivity .
  • Validation : Use SDS-PAGE with Coomassie staining or mass spectrometry (MS) to confirm crosslink formation. Compare results with negative controls (no crosslinker) .

Q. What methodological considerations are critical when employing this compound in structural mass spectrometry (MS) studies?

  • Workflow Optimization :

Crosslinker-to-Protein Ratio : Use substoichiometric ratios (1:1 to 5:1) to avoid over-crosslinking, which complicates MS analysis .

Digestion Protocols : Employ trypsin or Lys-C for protein digestion, as crosslinks may resist cleavage at modified lysines .

Data Analysis : Use software like XlinkX or pLink2 to identify crosslinked peptides. Validate hits with isotopic labeling or MS/MS fragmentation .

Data Contradictions and Analysis

Q. How should researchers interpret conflicting reports on the reactivity of this compound with non-protein biomolecules?

  • Case Study : While BS3 shows high reactivity with lysine-rich proteins (e.g., hemoglobin ), it exhibits negligible crosslinking with nucleic acids due to the lack of primary amines in DNA/RNA .
  • Experimental Design :

  • Specificity Testing : Include nucleic acid controls (e.g., plasmid DNA or RNA oligos) in crosslinking assays to rule out nonspecific interactions .
  • Alternative Crosslinkers : For nucleic acid-protein complexes, use UV-activated crosslinkers (e.g., formaldehyde) or thiol-reactive agents .

Methodological Best Practices

  • Storage : Store lyophilized powder at -20°C. Avoid repeated freeze-thaw cycles of prepared solutions .
  • Troubleshooting Low Yield :
    • pH Adjustment : Verify buffer pH with a calibrated meter.
    • Competing Buffers : Replace Tris with HEPES or MOPS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.